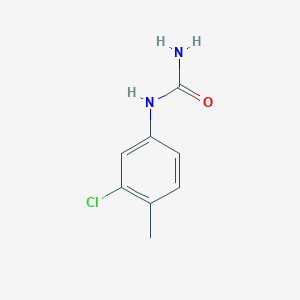
1-(3-Chloro-4-methylphenyl)urea
Übersicht
Beschreibung
1-(3-Chloro-4-methylphenyl)urea is a chemical compound with the molecular formula C8H9ClN2O . It has a molecular weight of 184.62 .
Molecular Structure Analysis
The molecular structure of 1-(3-Chloro-4-methylphenyl)urea is represented by the SMILES notationCc1ccc(cc1Cl)NC(=O)N . This indicates that the molecule consists of a 3-chloro-4-methylphenyl group attached to a urea group. Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(3-Chloro-4-methylphenyl)urea include a density of 1.3±0.1 g/cm3, boiling point of 284.4±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Chemistry and Coordination
- Scientific Field: Chemistry and Coordination
- Summary of Application: Urea derivatives, such as 1-(acyl/aroyl)-3-(substituted)thioureas, have received attention due to their variable topological aspects, binding modes, and broad spectrum promising pharmacological properties . They have also emerged as attractive candidates in various fields such as ion sensors, corrosion inhibitors, molecular electronics, metal extraction, and pharmaceuticals .
- Methods of Application: The reactivity of acyl thiourea derivatives has presented various organic transformations into other demanding scaffolds. This is an attractive strategy for synthetic chemists to access heterocyclic cores .
- Results or Outcomes: Multiple binding sites make them flexible ligands for complexation with transition metals, thus occupying a distinct position in coordination chemistry .
Biological Activity
- Scientific Field: Biological Activity
- Summary of Application: Urea derivatives are known to exhibit broad-spectrum biological activity . For example, compounds such as 1-(3-chloro-4-methylphenyl)-3-(4-phenylbutan-2-yl)urea, which contain halogenated benzene moieties, are active against Staphylococcus aureus and Klebsiella pneumoniae .
- Methods of Application: The compounds were synthesized by the reaction of 1-(isocyanatomethyl)adamantane with monohalo- and dihaloanilines .
- Results or Outcomes: The synthesized ureas are target-oriented inhibitors of human soluble epoxide hydrolase (sEH), an enzyme of the arachidonic cascade enzyme .
Environmental Analysis
- Scientific Field: Environmental Science
- Summary of Application: 1-(3-Chloro-4-methylphenyl)urea is used as a reference standard in environmental analysis . It’s particularly useful in the study of pesticide residues and their metabolites .
- Methods of Application: The compound can be used in various analytical techniques such as chromatography to identify and quantify pesticide residues in environmental samples .
- Results or Outcomes: The use of such reference standards helps ensure the accuracy and reliability of environmental analyses .
Synthesis of Urea Compounds
- Scientific Field: Organic Chemistry
- Summary of Application: 3-Chloro-4-methylphenyl isocyanate, which can be derived from 1-(3-Chloro-4-methylphenyl)urea, is used in the synthesis of various urea compounds .
- Methods of Application: The isocyanate is reacted with different amines to produce a variety of urea derivatives .
- Results or Outcomes: This method allows for the synthesis of a wide range of urea compounds, which can have various applications in different fields .
Pesticide Analysis
- Scientific Field: Environmental Science
- Summary of Application: 1-(3-Chloro-4-methylphenyl)urea is used as a reference standard in the analysis of pesticide residues .
- Methods of Application: The compound can be used in various analytical techniques such as gas chromatography and mass spectrometry to identify and quantify pesticide residues in environmental samples .
- Results or Outcomes: The use of such reference standards helps ensure the accuracy and reliability of pesticide residue analyses .
Synthesis of Other Urea Compounds
- Scientific Field: Organic Chemistry
- Summary of Application: 3-Chloro-4-methylphenyl isocyanate, which can be derived from 1-(3-Chloro-4-methylphenyl)urea, is used in the synthesis of various urea compounds .
- Methods of Application: The isocyanate is reacted with different amines to produce a variety of urea derivatives .
- Results or Outcomes: This method allows for the synthesis of a wide range of urea compounds, which can have various applications in different fields .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-chloro-4-methylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5-2-3-6(4-7(5)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFWRUXZGSUTHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274795 | |
| Record name | N-(3-chloro-4-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)urea | |
CAS RN |
13142-64-8 | |
| Record name | NSC211456 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(3-chloro-4-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-CHLORO-PARA-TOLYL)-UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



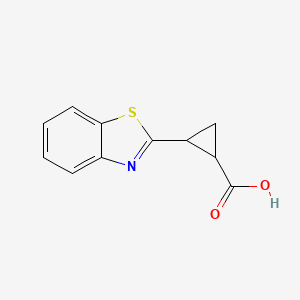
![[{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid](/img/structure/B1361005.png)
![[{2-Oxo-2-[(2-thienylmethyl)amino]ethyl}(phenyl)-amino]acetic acid](/img/structure/B1361007.png)
![[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361010.png)
![[{2-[4-(4-Nitrophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1361011.png)
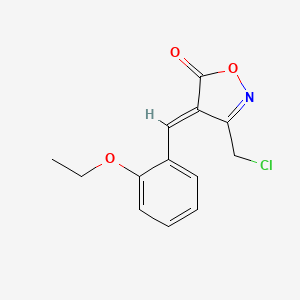
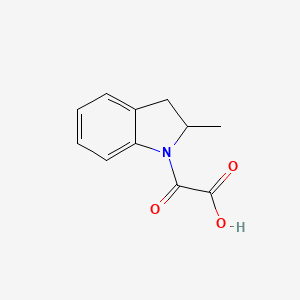
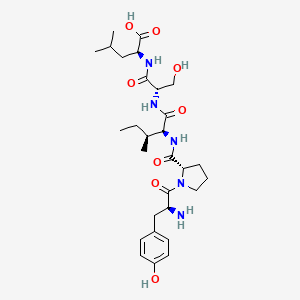
![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B1361018.png)
![Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate](/img/structure/B1361019.png)
![3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1361021.png)
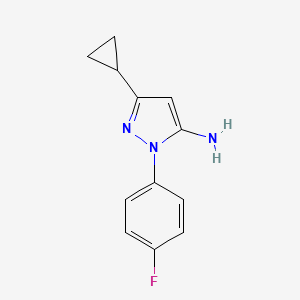
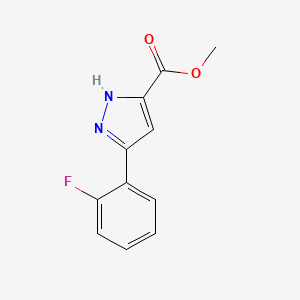
![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1361035.png)